Cas no 57203-02-8 ((2R)-2-(bromomethyl)oxolane)
(2R)-2-(bromomethyl)oxolane Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-(bromomethyl)oxolane
- (2R)-2-Bromomethyl)oxolane
- (R)-2-(Bromomethyl)tetrahydrofuran
- CS-0310764
- EN300-222757
- 862-005-1
- AKOS025312112
- 57203-02-8
- SCHEMBL8544495
- EL-0719
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- MDL: MFCD20626531
- Inchi: 1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2/t5-/m1/s1
- InChI Key: VOHILFSOWRNVJJ-RXMQYKEDSA-N
- SMILES: BrC[C@H]1CCCO1
Computed Properties
- Exact Mass: 163.98368g/mol
- Monoisotopic Mass: 163.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 9.2Ų
(2R)-2-(bromomethyl)oxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B681818-5mg |
(2R)-2-(Bromomethyl)oxolane |
57203-02-8 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B681818-10mg |
(2R)-2-(Bromomethyl)oxolane |
57203-02-8 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B681818-50mg |
(2R)-2-(Bromomethyl)oxolane |
57203-02-8 | 50mg |
$ 365.00 | 2022-06-06 | ||
| Apollo Scientific | OR311269-100mg |
(2R)-2-(Bromomethyl)oxolane |
57203-02-8 | 95% | 100mg |
£495.00 | 2025-02-20 | |
| Apollo Scientific | OR311269-250mg |
(2R)-2-(Bromomethyl)oxolane |
57203-02-8 | 95% | 250mg |
£650.00 | 2025-02-20 | |
| Enamine | EN300-222757-1g |
(2R)-2-(bromomethyl)oxolane |
57203-02-8 | 95% | 1g |
$971.0 | 2023-09-16 | |
| Enamine | EN300-222757-5g |
(2R)-2-(bromomethyl)oxolane |
57203-02-8 | 95% | 5g |
$2816.0 | 2023-09-16 | |
| Enamine | EN300-222757-10g |
(2R)-2-(bromomethyl)oxolane |
57203-02-8 | 95% | 10g |
$4176.0 | 2023-09-16 | |
| Chemenu | CM422870-100mg |
(2R)-2-(bromomethyl)oxolane |
57203-02-8 | 95%+ | 100mg |
$520 | 2023-02-16 | |
| Chemenu | CM422870-250mg |
(2R)-2-(bromomethyl)oxolane |
57203-02-8 | 95%+ | 250mg |
$731 | 2023-02-16 |
(2R)-2-(bromomethyl)oxolane Suppliers
(2R)-2-(bromomethyl)oxolane Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (2R)-2-(bromomethyl)oxolane
Comprehensive Guide to (2R)-2-(bromomethyl)oxolane (CAS No. 57203-02-8): Properties, Applications, and Market Insights
(2R)-2-(bromomethyl)oxolane, with the CAS number 57203-02-8, is a chiral brominated heterocyclic compound that has garnered significant attention in synthetic chemistry and pharmaceutical research. This compound, also referred to as (R)-2-(bromomethyl)tetrahydrofuran, is a versatile intermediate used in the synthesis of complex molecules. Its unique structural features, including the oxolane (tetrahydrofuran) ring and the bromomethyl functional group, make it a valuable building block for asymmetric synthesis and medicinal chemistry applications.
The growing demand for chiral intermediates like (2R)-2-(bromomethyl)oxolane is driven by the pharmaceutical industry's focus on enantioselective drug development. Researchers and manufacturers frequently search for high-purity (2R)-2-(bromomethyl)oxolane suppliers or inquire about its synthetic routes and applications in drug discovery. This compound's role in constructing biologically active molecules has made it a subject of interest in green chemistry and catalytic processes, aligning with the global push for sustainable chemical synthesis.
From a chemical perspective, (2R)-2-(bromomethyl)oxolane exhibits several noteworthy properties. The compound's molecular formula is C5H9BrO, and it typically appears as a colorless to pale yellow liquid. Its chiral center at the 2-position of the oxolane ring makes it particularly useful for creating optically active compounds. The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions, enabling diverse transformations in organic synthesis. These characteristics have led to its application in developing pharmaceutical intermediates, agrochemicals, and specialty chemicals.
In the current market landscape, 57203-02-8 is primarily utilized by research institutions and pharmaceutical companies engaged in asymmetric synthesis. The compound's importance has grown alongside advancements in chiral technology and stereoselective catalysis. Many researchers are investigating its use in API (Active Pharmaceutical Ingredient) synthesis, particularly for drugs targeting central nervous system disorders and cardiovascular diseases. The increasing popularity of enantiomerically pure drugs has further boosted demand for chiral building blocks like (2R)-2-(bromomethyl)oxolane.
Quality control is paramount when working with CAS 57203-02-8, as impurities can significantly impact the outcome of sensitive chemical reactions. Reputable suppliers typically provide detailed certificates of analysis that include parameters such as optical purity, chemical purity, and residual solvent content. Analytical techniques like HPLC, GC-MS, and chiral chromatography are commonly employed to verify the compound's specifications. These quality assurance measures are critical for researchers seeking reliable (2R)-2-(bromomethyl)oxolane sources for their projects.
The synthesis of (2R)-2-(bromomethyl)oxolane typically involves the bromination of (R)-tetrahydrofurfuryl alcohol or related derivatives. Recent innovations have focused on developing more efficient and environmentally friendly production methods, including catalytic bromination and enzymatic processes. These advancements address the chemical industry's growing emphasis on green chemistry principles and atom economy. Researchers often search for improved synthetic protocols for 57203-02-8 to enhance yield and reduce waste generation.
Storage and handling of (2R)-2-(bromomethyl)oxolane require standard laboratory precautions. The compound should be kept in airtight containers under inert atmosphere to prevent degradation. While not classified as hazardous under normal handling conditions, proper personal protective equipment including gloves and safety glasses is recommended when working with this chemical. These considerations are particularly important for laboratories purchasing bulk quantities of (2R)-2-(bromomethyl)oxolane for extended research projects.
Looking toward future applications, 57203-02-8 shows promise in emerging areas of chemical research. Its potential use in metal-organic frameworks (MOFs) and polymeric materials is currently being explored. Additionally, the compound's utility in click chemistry and bioconjugation techniques has attracted attention from researchers developing novel drug delivery systems and diagnostic agents. These cutting-edge applications demonstrate the ongoing relevance of (2R)-2-(bromomethyl)oxolane in modern chemistry.
For researchers considering (2R)-2-(bromomethyl)oxolane for their projects, several factors should be evaluated. The compound's price per gram, minimum order quantity, and lead time vary among suppliers. Many laboratories seek custom synthesis services for 57203-02-8 to obtain specific quantities or modified derivatives. The market also offers deuterated versions of the compound for specialized research applications, particularly in metabolic studies and isotope labeling experiments.
In conclusion, (2R)-2-(bromomethyl)oxolane (CAS 57203-02-8) represents an important chiral building block with diverse applications in pharmaceutical and chemical research. Its unique structural features and synthetic versatility continue to make it valuable for asymmetric synthesis and drug development. As research in chiral chemistry advances, the demand for high-quality (2R)-2-(bromomethyl)oxolane is expected to grow, particularly in the development of enantiomerically pure therapeutics and specialty materials.
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